N~4~-(1,3-benzodioxol-5-yl)-N~3~-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide
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Overview
Description
N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Scientific Research Applications
N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The benzodioxole moiety is known to contribute to various biological activities, including antibacterial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety and exhibits similar biological activities.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide: Another compound with a benzodioxole group, known for its antioxidant activity.
Uniqueness
N4-(2H-1,3-BENZODIOXOL-5-YL)-N3-{1-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring and the presence of multiple benzodioxole groups
Properties
Molecular Formula |
C26H24N4O7 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-3-N-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C26H24N4O7/c1-14(2)23(26(33)29-16-4-6-20-22(10-16)37-13-35-20)30-25(32)18-11-27-8-7-17(18)24(31)28-15-3-5-19-21(9-15)36-12-34-19/h3-11,14,23H,12-13H2,1-2H3,(H,28,31)(H,29,33)(H,30,32)/t23-/m0/s1 |
InChI Key |
IPDVNMWZNOJQNR-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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